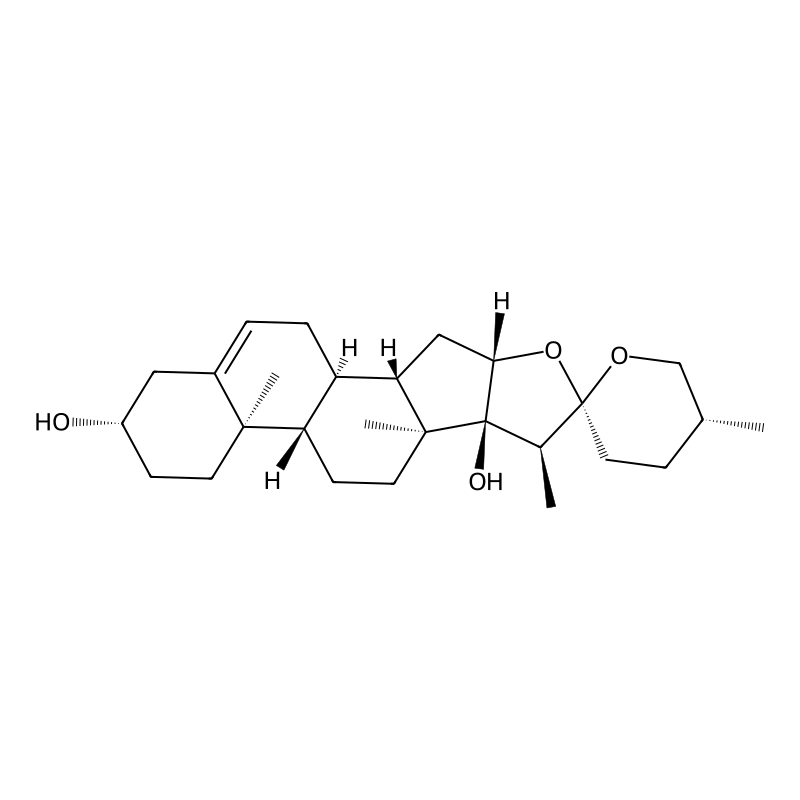Pennogenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antifungal Activity
Scientific Field: Mycology (Study of Fungi)
Summary of Application: Pennogenin Tetraglycoside, a steroidal saponin isolated from Cestrum nocturnum (Solanaceae), has been found to exhibit antifungal activity against Fusarium solani and F. These fungi are phytopathogens that affect several economically important crops.
Methods of Application: The antifungal activity was evaluated through an assay-guided fractionation of the methanolic crude extract of Cestrum nocturnum.
Results or Outcomes: The crude extract, fractions, and Pennogenin Tetraglycoside inhibited the mycelial growth of Fusarium solani and F. This is significant as it is the first plant natural product identified as active for this phytopathogen.
Attenuation of Lipid Accumulation
Scientific Field: Biochemistry (Study of Chemical Processes in Living Organisms)
Summary of Application: Pennogenin 3-O-β-Chacotrioside (P3C), a steroid glycoside, has been found to attenuate hypertrophied lipid accumulation by enhancing mitochondrial oxidative capacity.
Methods of Application: The antilipidemic effects of P3C were explored on hypertrophied 3T3-L1 adipocytes.
Results or Outcomes: P3C treatment resulted in a reduction in lipid droplet accumulation and decreased the expression of adipogenic and lipogenic factors, including PPARγ and C/EBPα. Furthermore, mitochondrial respiration and ATP generation increased following P3C treatment.
Pennogenin is a steroidal sapogenin derived from various plant sources, most notably from the genus Dioscorea. It is characterized by its spirostanol structure, which contributes to its biological activity and potential therapeutic applications. The compound has garnered interest due to its structural similarities with other steroidal compounds, which may influence its pharmacological properties.
Research suggests Pennogenin exhibits various biological activities:
- Antioxidant: Studies indicate Pennogenin may have antioxidant properties by inhibiting the production of reactive oxygen species (ROS) [].
- Autophagy Modulator: Pennogenin derivatives like Pennogenin 3-O-beta-chacotrioside have been shown to modulate autophagy, a cellular recycling process, potentially beneficial in cancer treatment [].
- Antifungal Activity: Pennogenin might contribute to the antifungal properties observed in extracts from plants containing it.
Pennogenin undergoes various chemical transformations, particularly when reacted with reagents like boron trifluoride diethyl etherate (BF3·Et2O). These reactions can lead to the formation of different derivatives, including acetylated forms. For instance, the reaction of pennogenin diacetate with BF3·Et2O results in the cleavage of the C17-α(OH) group, leading to rearrangement and the formation of novel products . Additionally, its glycosides exhibit strong interactions with platelet receptors, indicating potential for further exploration in medicinal chemistry .
The synthesis of pennogenin can be achieved through several methods. A notable approach involves a ring-switching process that opens the E ring of diosgenin, allowing for hydroxyl-directed diboration and subsequent oxidation to introduce the C17α-OH group . This method highlights the versatility in synthesizing pennogenin and its derivatives for research and therapeutic purposes.
Pennogenin and its derivatives have potential applications in pharmacology due to their biological activities. They are explored for use in:
- Antifungal agents: Pennogenin tetraglycoside has shown antifungal activity against Fusarium kuroshium, indicating its utility in treating fungal infections .
- Cardiovascular health: Certain glycosides derived from pennogenin act as platelet agonists, suggesting potential applications in managing cardiovascular conditions .
- Cancer therapy: While pennogenin itself exhibits limited cytotoxicity, its derivatives may enhance therapeutic efficacy through mechanisms like autophagy induction .
Interaction studies have revealed that pennogenin glycosides can activate platelet aggregation via αIIbβ3 receptors. This activation is influenced by extracellular calcium and secreted adenosine diphosphate (ADP), highlighting their role in hemostatic processes . Understanding these interactions is crucial for developing therapeutic agents targeting platelet function.
Pennogenin shares structural similarities with several other steroidal compounds. Here is a comparison highlighting its uniqueness:
| Compound | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| Diosgenin | Spirostanol | Antifungal, anti-inflammatory | Precursor for synthetic modifications |
| Ophiopogonin B | Spirostanol | Anticancer | Induces autophagy via different pathways |
| Spicatoside A | Spirostanol | Cytotoxic against cancer cells | Exhibits potent cytotoxic effects |
| Mannioside A | Glycoside | Cytotoxic effects on cancer cells | Stronger cytotoxicity compared to pennogenin |
Pennogenin stands out due to its relatively lower cytotoxicity compared to some of its analogs while still retaining significant biological activity through its glycosides. Its unique structural features allow for diverse applications in pharmacology and medicinal chemistry.








